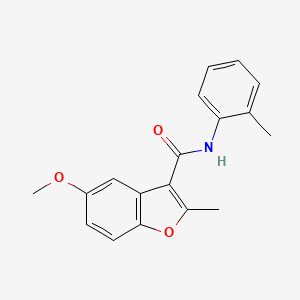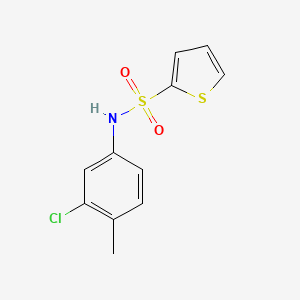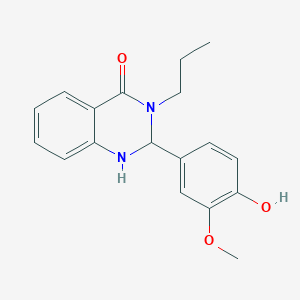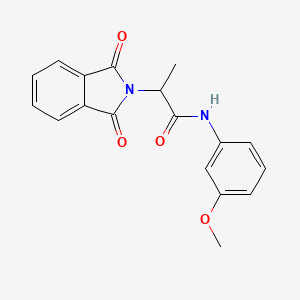![molecular formula C14H20N2O3 B5147602 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)
1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes.
科学研究应用
1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used as a tool to study the role of neurotransmitters in the brain. It has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, making it a valuable tool for studying the mechanisms underlying neurological disorders such as Parkinson's disease and Alzheimer's disease.
In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs. It has been shown to enhance the absorption and bioavailability of certain drugs, making it a useful tool for drug delivery research. In biochemistry, this compound has been used to study protein-ligand interactions and enzyme kinetics. It has been shown to bind selectively to certain proteins and enzymes, making it a valuable tool for drug discovery research.
作用机制
The mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of certain receptors in the brain. It has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters involved in the regulation of mood, movement, and cognition. It has also been shown to activate certain receptors such as the sigma-1 receptor, which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of drug absorption and bioavailability, and the activation of certain receptors in the brain. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine in lab experiments is its ability to modulate neurotransmitter release and activate certain receptors in the brain. This makes it a valuable tool for studying the mechanisms underlying neurological disorders and drug discovery research. However, one of the limitations of using this compound is its potential toxicity and side effects. It is important to use this compound in appropriate concentrations and to monitor its effects carefully to avoid any adverse effects.
未来方向
There are many future directions for research on 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine, including the development of new drug delivery systems, the identification of new protein targets, and the investigation of its potential therapeutic applications. One promising area of research is the use of this compound as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying its effects and to develop safe and effective treatment strategies.
合成方法
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine involves the reaction between 1-(2-methoxyphenoxy)acetyl chloride and 4-methylpiperazine in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of this compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-7-9-16(10-8-15)14(17)11-19-13-6-4-3-5-12(13)18-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXQZWDFCNVZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)

![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)

![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)

